4-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene}methyl]-2-methylbenzene-1,3-diol
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Overview
Description
2,4-DIHYDROXY-3-METHYLBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes both benzaldehyde and pyrimidinyl hydrazone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIHYDROXY-3-METHYLBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE typically involves the condensation of 2,4-dihydroxy-3-methylbenzaldehyde with 4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl hydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-DIHYDROXY-3-METHYLBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2,4-DIHYDROXY-3-METHYLBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4-DIHYDROXY-3-METHYLBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is facilitated by the hydrazone linkage, which allows the compound to form stable complexes with its targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-3-methylbenzaldehyde: A precursor in the synthesis of the target compound.
4-(3,4-Dimethoxyphenyl)-6-phenyl-2-pyrimidinyl hydrazine: Another precursor used in the synthesis.
Quinones: Oxidized derivatives of the target compound.
Uniqueness
2,4-DIHYDROXY-3-METHYLBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C26H24N4O4 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-[(E)-[[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C26H24N4O4/c1-16-22(31)11-9-19(25(16)32)15-27-30-26-28-20(17-7-5-4-6-8-17)14-21(29-26)18-10-12-23(33-2)24(13-18)34-3/h4-15,31-32H,1-3H3,(H,28,29,30)/b27-15+ |
InChI Key |
GFEDYJLCAIBZTA-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1O)/C=N/NC2=NC(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)O |
Canonical SMILES |
CC1=C(C=CC(=C1O)C=NNC2=NC(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)O |
Origin of Product |
United States |
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